molecular formula C22H20N4O2 B11018195 [2-(1H-benzimidazol-2-yl)piperidin-1-yl](4-hydroxyquinolin-3-yl)methanone

[2-(1H-benzimidazol-2-yl)piperidin-1-yl](4-hydroxyquinolin-3-yl)methanone

Cat. No.: B11018195
M. Wt: 372.4 g/mol
InChI Key: UBTDVUAALLQFAC-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a piperidine ring, which is further connected to a hydroxyquinoline group. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Piperidine Introduction: The benzimidazole derivative is then reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the piperidino-benzimidazole intermediate.

    Quinoline Attachment: The final step involves coupling the piperidino-benzimidazole intermediate with 4-hydroxy-3-quinolinecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form a dihydrobenzimidazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. These complexes are studied for their catalytic properties in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes, leading to cell lysis and death.

Medicine

In medicine, 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE is explored for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells by inducing apoptosis through the mitochondrial pathway.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its ability to enhance the mechanical and thermal properties of these materials.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell death. In anticancer research, it induces apoptosis by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE: Unique due to its combined benzimidazole, piperidine, and quinoline moieties.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

    4-(1H-Imidazol-1-yl)aniline: Used in ion-exchange chromatography and mixed-mode chromatography.

Uniqueness

The uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINOMETHANONE lies in its multifunctional structure, which allows it to participate in diverse chemical reactions and exhibit significant biological activities. Its ability to form stable complexes with metal ions and its potential as an antimicrobial and anticancer agent make it a valuable compound in various fields of research.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C22H20N4O2/c27-20-14-7-1-2-8-16(14)23-13-15(20)22(28)26-12-6-5-11-19(26)21-24-17-9-3-4-10-18(17)25-21/h1-4,7-10,13,19H,5-6,11-12H2,(H,23,27)(H,24,25)

InChI Key

UBTDVUAALLQFAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=NC3=CC=CC=C3N2)C(=O)C4=CNC5=CC=CC=C5C4=O

Origin of Product

United States

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